molecular formula C9H17N B147369 Nonanenitrile CAS No. 2243-27-8

Nonanenitrile

Cat. No.: B147369
CAS No.: 2243-27-8
M. Wt: 139.24 g/mol
InChI Key: PLZZPPHAMDJOSR-UHFFFAOYSA-N
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Description

Nonanenitrile, also known as pelargononitrile or octyl cyanide, is an organic compound with the molecular formula C₉H₁₇N. It is a colorless liquid with a faint, characteristic odor. This compound is a member of the nitrile family, which is characterized by the presence of a cyano group (-C≡N) attached to an alkyl chain. This compound is used in various industrial applications and scientific research due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

Nonanenitrile plays a significant role in biochemical reactions, particularly in organic synthesis and as an intermediate in the production of other chemicals. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of the cyano group. For instance, this compound can be involved in condensation reactions with aldehydes, catalyzed by enzymes such as aldolases . These interactions are crucial for the formation of complex organic molecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in metabolic pathways, potentially altering the metabolic flux within cells . Additionally, this compound can impact cell signaling by interacting with signaling proteins, thereby modulating cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and reaction context. For example, this compound may inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds within the cell . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Long-term studies have shown that this compound can have persistent effects on cellular function, particularly in in vitro studies where it is used as a reagent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that high doses of this compound can cause oxidative stress and damage to cellular components, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as nitrilases and nitrile hydratases . These enzymes facilitate the conversion of this compound into other metabolites, which can then enter various biochemical pathways. The presence of this compound can also affect the levels of certain metabolites, influencing overall metabolic flux within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding proteins . These interactions help to localize this compound to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also influence its overall activity and function.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it participates in biochemical reactions . The localization of this compound within these compartments can affect its activity and function, contributing to its overall biochemical role.

Preparation Methods

Nonanenitrile can be synthesized through several methods:

Chemical Reactions Analysis

Nonanenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and organometallic reagents (e.g., Grignard reagents). The major products formed from these reactions are nonanoic acid, nonylamine, and various ketones .

Comparison with Similar Compounds

Nonanenitrile can be compared with other nitriles such as:

This compound is unique due to its specific chain length, which provides a balance between volatility and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

nonanenitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H17N/c1-2-3-4-5-6-7-8-9-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZZPPHAMDJOSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H17N
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DSSTOX Substance ID

DTXSID6022183
Record name Octyl cyanide
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Molecular Weight

139.24 g/mol
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Physical Description

Colorless to yellow liquid; Almost insoluble in water; [MSDSonline]
Record name Nonanenitrile
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Vapor Pressure

0.1 [mmHg]
Record name Nonanenitrile
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CAS No.

2243-27-8
Record name Nonanenitrile
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Record name Octyl cyanide
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Record name Octyl cyanide
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Record name N-octanenitrile
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Synthesis routes and methods

Procedure details

50 g of nonylamine and 50 g of water are introduced into a 750-ml autoclave equipped with a self-aspirating turbine. 5 g of basified Raney nickel doped with 2% by weight of Cr are added. The reactor is flushed with twice 10 bar of nitrogen and then with twice 10 bar of hydrogen. The autoclave is placed under 20 bar of hydrogen, and stirring and heating to 90° C. are carried out. The nonanenitrile resulting from example 5 is then injected using a pump, while keeping the hydrogen pressure constant in the reactor. 350 g of nonanenitrile are injected over the course of 4 h. After the end of the injection, the reaction medium is maintained under the same conditions for 30 min. The temperature is then brought back to 20° C., the reactor is flushed with nitrogen and the catalyst is filtered off. The reaction medium is then distilled under reduced pressure: in this way, the nonylamine is recovered with a yield of 98% (boiling point 201° C. under 760 mmHg).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the basic structural characterization of nonanenitrile?

A: this compound (n-octyl cyanide) is a nine-carbon straight-chain aliphatic nitrile. Its molecular formula is C9H17N, and its molecular weight is 143.27 g/mol. []

Q2: Are there any studies on the internal motions within the this compound molecule?

A: Yes, Carbon-13 NMR relaxation studies have been conducted on this compound and related compounds. These studies reveal that the internal motions of the n-alkyl chain can be characterized by specific relaxation times (τe) and activation energies (Ea(τe)) for each carbon atom. The study highlighted that for a variety of n-octyl compounds, the values for C-6 appear consistent, with τe(298) = 15 ± 2 ps and Ea(τe) = 15 ± 1 kJ mol−1. These findings suggest a degree of predictability in the internal motions of n-alkyl chains across various molecular contexts. []

Q3: Are there any cyanide-free methods to synthesize this compound?

A: Yes, a novel chemoenzymatic process combines metal-catalyzed hydroformylation with biocatalysis to produce this compound (as an n-/iso-mixture) from readily available n-alkenes. This method operates in an aqueous environment at low to moderate temperatures, offering a sustainable alternative to traditional cyanide-based syntheses. []

Q4: How is this compound detected and quantified in complex mixtures?

A: this compound is often found in urban aerosols alongside a complex mixture of organic nitrogen compounds. A sensitive and quantitative method for analyzing this compound in these complex matrices involves comprehensive gas chromatography coupled with nitrogen chemiluminescence detection (GCxGC-NCD). This technique boasts high selectivity and sensitivity for this compound with a limit of detection (LOD) of 0.27 pgN and a limit of quantitation (LOQ) of 1.19 pgN. []

Q5: Are there any known natural sources of this compound?

A: Yes, 9-(methylsulfinyl)this compound has been identified as a stress metabolite in Rorippa sylvestris, a plant species belonging to the Brassicaceae family. []

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